Methyl 3,4,4-trichloro-3-butenoate
Description
Properties
IUPAC Name |
methyl 3,4,4-trichlorobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-4(9)2-3(6)5(7)8/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFDYJYULVSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The general reaction scheme is:
where .
Key parameters include:
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Catalyst system : Nickel carbonyl () and thiourea in a molar ratio of 1:2.
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Temperature : 15–35°C (ambient conditions).
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Pressure : Atmospheric pressure.
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pH : Maintained between 7.5–8 using alkali additives (e.g., NaOH or ).
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Solvent : Methanol, which acts as both reactant and solvent.
Table 1: Optimized Conditions for Carbonylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Maximizes catalyst activity |
| Ni(CO)₄ concentration | 0.01–0.1 mol per mol substrate | Higher concentrations reduce side reactions |
| Thiourea ratio (to Ni) | 2:1 | Stabilizes catalytic intermediates |
| Reaction time | 5–8 hours | Ensures >90% conversion |
Under these conditions, yields of up to 89% are achievable for structurally similar esters. For this compound, analogous performance is expected, though steric effects from chlorine substituents may necessitate slight adjustments in catalyst loading.
Advantages of the Carbonylation Method
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Homogeneous catalysis : Ensures uniform reaction kinetics and scalability.
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Nickel recovery : Post-reaction, nickel residues are precipitated as via thiourea coordination, enabling >80% metal recovery.
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Regioselectivity : The electron-withdrawing effect of chlorine directs CO insertion to the β-position, minimizing isomerization.
Alternative Synthetic Routes
While carbonylation is the predominant industrial method, exploratory approaches have been investigated:
Esterification of 3,4,4-Trichloro-3-butenoic Acid
The acid precursor can be esterified with methanol under acidic conditions:
However, this method is less favored due to:
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Low efficiency : Equilibrium limitations necessitate excess methanol or dehydrating agents.
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Side reactions : Chlorine substituents promote elimination or hydrolysis under acidic conditions.
Chlorination of Methyl 3-butenoate
Direct chlorination of the parent ester faces challenges:
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Regiochemical control : Free-radical chlorination with often yields mixtures of mono-, di-, and trichlorinated products.
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Stability issues : The α,β-unsaturated ester is prone to polymerization under chlorination conditions.
Industrial-Scale Production Considerations
The carbonylation method is uniquely suited for large-scale synthesis. Critical process metrics include:
Table 2: Scalability Benchmarks
| Metric | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Throughput | 10–50 g/batch | 5–10 kg/batch |
| Catalyst turnover (TON) | 300–400 | 250–300 |
| Purity after distillation | >98% | >95% |
Notably, maintaining pH >7.5 prevents catalyst deactivation via protonation of thiourea, while temperatures >35°C accelerate nickel carbonyl decomposition.
Emerging Methodologies and Research Gaps
Recent advances in photoredox catalysis and flow chemistry offer potential avenues for improvement:
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Photochemical CO insertion : Preliminary studies suggest UV irradiation could reduce reliance on nickel catalysts, though chlorinated substrates remain untested.
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Microreactor systems : Continuous flow setups may enhance heat/mass transfer for exothermic chlorination steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,4-trichloro-3-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, such as carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Organic Synthesis
Methyl 3,4,4-trichloro-3-butenoate serves as a versatile intermediate in organic synthesis. It is particularly useful for:
- Synthesis of Pyridine Derivatives : The compound can be utilized to prepare pyridine herbicides through reactions with aldehydes and subsequent transformations involving ammonia . This application highlights its significance in agricultural chemistry.
- Formation of Functionalized Compounds : The compound reacts with various nucleophiles to yield substituted amides and esters. For instance, treatment with phosphines can produce complex organic molecules used in pharmaceuticals .
Agricultural Chemistry
The agricultural applications of this compound are significant due to its role in herbicide development. The compound's chlorinated structure contributes to its effectiveness as a herbicide precursor:
- Herbicide Development : It is involved in the synthesis of herbicides that target specific plant pathways, thereby controlling unwanted vegetation while minimizing harm to crops . The utility of this compound in creating selective herbicides makes it valuable for sustainable agriculture.
Case Study 1: Synthesis of Pyridine Herbicides
A study demonstrated the synthesis of pyridine carbodithioate herbicides using this compound as a starting material. The process involved reacting the compound with an aldehyde to form a pyran intermediate, which was subsequently converted into a dihydroxypiperidine derivative. This method showcased the efficiency of this compound in producing effective agrochemicals .
Case Study 2: Reaction with Phosphines
Research involving the reaction of this compound with allyldiphenylphosphine resulted in the formation of complex organophosphorus compounds. These compounds have potential applications in materials science and catalysis due to their unique properties derived from the chlorinated structure .
Mechanism of Action
The mechanism of action of methyl 3,4,4-trichloro-3-butenoate involves its interaction with molecular targets through its reactive trichloro and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity . The pathways involved may include nucleophilic substitution and addition reactions, leading to the modification of proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trichloro-2-butenoic acid: A closely related compound with similar reactivity and applications.
Methyl 4,4,4-trichloro-2-butenoate: Another ester derivative with comparable chemical properties.
Uniqueness
Its trichloro group and ester functionality make it a versatile compound for various chemical transformations and industrial processes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3,4,4-trichloro-3-butenoate, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A stepwise approach using trichlorotriazine derivatives (e.g., 2,4,6-trichlorotriazine) as a reagent can facilitate selective chlorination at specific positions . Critical parameters include:
- Temperature : Reactions often proceed at 35–50°C to balance reactivity and side-product formation.
- Stoichiometry : Precise molar ratios of reactants (e.g., triazine:phenol derivatives ≈ 1:1) minimize unreacted intermediates.
- Purification : Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) is recommended to isolate the product, followed by LC-MS for purity validation .
Q. How can researchers determine the purity and structural integrity of this compound using standard analytical techniques?
- Methodological Answer : A multi-technique approach is essential:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) identifies impurities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M−Cl]⁺ fragments).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regiochemistry, with characteristic shifts for trichloro-alkene protons (δ 5.8–6.2 ppm) and ester carbonyls (δ 165–170 ppm) .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Q. What are the key physicochemical properties (e.g., solubility, stability) that must be characterized for this compound in experimental setups?
- Methodological Answer : Prioritize:
- Solubility : Test in polar (methanol, acetonitrile) and non-polar solvents (hexane) using gravimetric analysis.
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic Stability : Expose to buffers (pH 2–12) at 25–60°C and monitor degradation via HPLC .
Advanced Research Questions
Q. How do reaction conditions (solvent polarity, temperature) influence the stereochemical outcome in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, yielding less stable isomers, while non-polar solvents (toluene) promote thermodynamic products.
- Temperature Gradients : Lower temperatures (≤35°C) stabilize intermediates, enabling isolation of kinetic products; higher temperatures (≥60°C) drive equilibration .
- Validation : Use 2D NMR (NOESY) to confirm stereochemical assignments .
Q. What advanced spectroscopic methods are required to resolve contradictory data regarding the compound’s degradation products under thermal stress?
- Methodological Answer :
- Tandem MS/MS : Fragmentation patterns distinguish between positional isomers (e.g., trichloro vs. dichloro derivatives).
- Infrared Spectroscopy (IR) : Track carbonyl (C=O) and C-Cl bond stability during degradation.
- Computational Modeling : Density functional theory (DFT) predicts plausible degradation pathways, which can be validated experimentally .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron-deficient alkene reactivity.
- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack at the β-carbon.
- Frontier Orbital Analysis : HOMO-LUMO gaps quantify susceptibility to nucleophilic/electrophilic interactions .
Q. How should researchers design experiments to reconcile discrepancies in reported bioactivity data across different cell-based assays?
- Methodological Answer :
- Dose-Response Standardization : Use logarithmic dilution series (1 nM–100 µM) with triplicate measurements.
- Orthogonal Assays : Combine cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) to cross-validate results.
- Purity Controls : Pre-treat samples with SPE to remove contaminants that may skew bioactivity .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
